2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol
Description
Properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-8-14(9-7-13)12-19-16-5-3-2-4-15(16)18-17(19)10-11-20/h2-9,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKMDZKIVNXSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Reduction: The resulting product is reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used.
Major Products
Oxidation: Formation of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetaldehyde or 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetic acid.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may interfere with signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
- (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol: This compound replaces the 4-methylbenzyl group with an allyl chain. Its crystal structure reveals intermolecular O–H···N and O–H···O hydrogen bonds, which enhance stability and may influence solubility. The ethanol group’s role in forming these bonds underscores its importance in solid-state packing .
- 1H-Benzimidazol-2-yl(phenyl)methanol: Here, the ethanol group is replaced by a hydroxyphenylmethyl group. The hydroxyl group participates in hydrogen bonding, similar to ethanol, but the phenyl ring increases aromatic stacking interactions. This structural variation could improve thermal stability but reduce water solubility compared to the target compound .
Sulfur-Containing Analogues
- 2-({1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol: This derivative incorporates a sulfanyl (-S-) linker and a phenoxyethyl chain. The phenoxyethyl group may enhance membrane permeability due to its lipophilic nature, but the sulfanyl group could oxidize to sulfoxide, reducing stability .
Physicochemical Properties
- Insight: The ethanol group improves solubility in polar solvents, making the target compound more suitable for aqueous formulations than lipophilic analogues like Yan7874.
Biological Activity
2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol is a compound characterized by its benzimidazole core, substituted with a 4-methylbenzyl group and an ethanol moiety. This structural uniqueness contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C16H16N2O
- Molecular Weight : 256.31 g/mol
The compound exhibits distinct chemical properties due to its specific substitution pattern, which influences its interactions with biological targets.
Benzimidazole derivatives, including this compound, are known for their ability to interact with various biological molecules, including enzymes and receptors. The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Modulation of Protein Interactions : It can alter the interactions between proteins, potentially affecting cellular signaling pathways.
- Impact on DNA Replication : Some studies suggest that benzimidazole derivatives might interfere with DNA synthesis and repair mechanisms.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological activities:
- Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, compounds related to benzimidazole have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against multiple bacterial strains .
- Anticancer Properties : The compound has been evaluated for its anticancer potential, showing effectiveness against several cancer cell lines. Preliminary results indicate cytotoxic effects at micromolar concentrations, suggesting a promising avenue for cancer treatment .
Antimicrobial Studies
A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally similar to this compound. The findings revealed:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 4 |
| Compound C | Klebsiella pneumoniae | 16 |
These results highlight the potential of benzimidazole derivatives as effective antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated the anticancer activity of benzimidazole derivatives against various cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 0.87 |
| A375 (melanoma) | 1.7 |
| HCT116 (colon) | 0.55 |
The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in oncology .
Q & A
Basic Synthesis Methodology
Q: What are the key steps in synthesizing 2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethanol, and how can reaction conditions be optimized for higher yields? A: The synthesis involves multi-step reactions starting with benzimidazole derivatives. A typical approach includes:
- Condensation : Reacting 1H-benzimidazole with acetyl chloride under reflux (2 hours) to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone .
- Functionalization : Introducing substituents via hydrazine treatment (4 hours reflux) to generate hydrazinylphenyl intermediates .
- Optimization : Adjusting molar ratios (e.g., 1:1.2 for reactants) and using sodium hydroxide in ethanol can improve yields up to 62% . Recrystallization with methanol or ethanol ensures purity .
Advanced Mechanistic Insights
Q: What reaction mechanisms underpin the formation of the benzimidazole core in this compound? A: The benzimidazole ring forms via acid-catalyzed cyclization. Key steps include:
- Nucleophilic acyl substitution : Acetyl chloride reacts with benzimidazole to form 1-(1H-benzimidazol-2-yl)ethanone .
- Cyclization : Hydrazine promotes ring closure, confirmed by tracking intermediates via FTIR and NMR . Computational studies on analogous systems suggest transition states stabilized by hydrogen bonding .
Physicochemical Characterization
Q: Which spectroscopic and crystallographic methods are most effective for characterizing this compound? A:
- X-ray crystallography : Resolves molecular geometry (e.g., monoclinic lattice, β = 95.1°, Z = 4) and confirms stereochemistry .
- FTIR/NMR : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹) and proton environments (e.g., benzyl CH₂ at δ 4.5 ppm) .
- TLC : Monitors reaction progress using benzene/chloroform/methanol (60:20:20) solvent systems .
Contradictions in Solubility Data
Q: How should researchers address discrepancies in solubility data for this compound? A: Solubility variations arise from solvent polarity and crystal packing. For example:
- Polar solvents (e.g., ethanol, methanol) enhance solubility due to hydrogen bonding with the hydroxyl group .
- Crystal structure analysis (e.g., P21/c space group) reveals tight packing in non-polar solvents, reducing solubility . Standardize testing at 25°C using USP protocols to minimize variability .
Biological Activity Assessment
Q: What methodologies are used to evaluate the anti-inflammatory or antimicrobial activity of this compound? A:
- In vitro assays : COX-2 inhibition (IC₅₀) and TNF-α suppression in macrophage models .
- Dose-response curves : Test concentrations from 1–100 µM, with positive controls (e.g., diclofenac) .
- Structural analogs : Compare activity with 4-methylbenzyl derivatives to establish SAR .
Advanced Computational Modeling
Q: How can molecular docking predict the compound’s interaction with biological targets? A:
- Target selection : Prioritize proteins like COX-2 or fungal CYP51 based on benzimidazole activity .
- Software : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding affinities .
- Validation : Cross-check docking results with crystallographic data (e.g., ligand RMSD < 2.0 Å) .
Regioselectivity Challenges
Q: What strategies mitigate regioselectivity issues during functionalization? A:
- Directing groups : Use 4-methylbenzyl to steer electrophilic substitution to the C2 position .
- Catalysts : Employ Pd(OAc)₂ for Suzuki couplings to ensure C5 selectivity in benzimidazole derivatives .
- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 80°C vs. 25°C) to favor desired isomers .
Stability and Degradation
Q: How does pH influence the compound’s stability in aqueous solutions? A:
- Acidic conditions (pH < 3) : Protonation of the benzimidazole nitrogen accelerates hydrolysis .
- Neutral/basic conditions (pH 7–9) : Hydroxyl group oxidation forms ketone byproducts; stabilize with antioxidants (e.g., BHT) .
- Accelerated stability testing : Use HPLC to monitor degradation at 40°C/75% RH over 30 days .
Scalability and Purification
Q: What challenges arise in scaling up synthesis, and how are they resolved? A:
- Batch vs. flow chemistry : Flow systems reduce exothermic risks during acetyl chloride reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates >95% pure product .
- Waste management : Neutralize hydrazine waste with FeCl₃ to prevent environmental release .
Future Research Directions
Q: What underexplored areas warrant further investigation for this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
